N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of methoxy groups and an ethyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, ethylamine, and 4-methoxybenzoyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and ethylamine.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core structure.
Final Coupling: The final step involves coupling the benzodiazepine intermediate with 4-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the nitrogen and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzodiazepine derivatives.
Substitution: Formation of halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The presence of methoxy groups may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylpropionic acid: A phenylpropanoic acid derivative with similar methoxy substitutions.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar structural features and potential biological activities.
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]-4-methoxybenzamide is unique due to its specific benzodiazepine core structure combined with methoxy and ethyl substitutions. This combination may result in distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-2-ethyl-3H-1,5-benzodiazepin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H27N3O4/c1-5-20-25(18-12-15-23(33-3)24(16-18)34-4)26(29-22-9-7-6-8-21(22)28-20)30-27(31)17-10-13-19(32-2)14-11-17/h6-16,25H,5H2,1-4H3,(H,29,30,31) |
InChI Key |
BLECUPPXUZOURT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC(=C(C=C3)OC)OC)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.